Strategic Utilization of 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene in Medicinal Chemistry
Strategic Utilization of 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene in Medicinal Chemistry
CAS Number: 161835-08-9[1]
Part 1: Executive Summary
In the high-stakes landscape of lead optimization, 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene (CAS 161835-08-9) serves as a critical electrophilic building block.[1] It is primarily deployed to introduce the 4-methyl-3-(trifluoromethyl)phenyl motif—a pharmacologically privileged scaffold found in numerous kinase inhibitors and androgen receptor modulators.[1]
This guide moves beyond basic catalog data to provide a rigorous technical framework for utilizing this intermediate. We focus on its application in high-throughput urea synthesis, the electronic influence of the ortho-trifluoromethyl group on reactivity, and self-validating protocols for handling this moisture-sensitive reagent.[1]
Part 2: Chemical Profile & Physicochemical Properties[1][2]
The specific substitution pattern of this molecule offers a unique balance of steric bulk and electronic modulation.[1] The ortho-trifluoromethyl group (-CF3) exerts a strong inductive electron-withdrawing effect (-I), significantly enhancing the electrophilicity of the isocyanate carbon compared to unsubstituted p-tolyl isocyanate.[1]
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| CAS Number | 161835-08-9 | Verified identifier for regulatory compliance. |
| IUPAC Name | 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene | Also known as 4-Isocyanato-2-trifluoromethyltoluene.[1] |
| Formula | C9H6F3NO | |
| Molecular Weight | 201.15 g/mol | |
| Boiling Point | ~210–215 °C | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.29 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization.[1] |
| Storage | 2–8 °C, under Argon/Nitrogen | Critical: Hydrolyzes to insoluble disubstituted urea in moist air. |
Part 3: Synthetic Utility & Mechanism
The primary utility of CAS 161835-08-9 lies in the formation of unsymmetrical ureas and carbamates .[1] The reaction is driven by the nucleophilic attack of a primary or secondary amine (or alcohol) on the central carbon of the isocyanate group.[1]
Mechanistic Pathway
The presence of the -CF3 group at the meta position relative to the isocyanate (and ortho to the methyl) creates a dipole that directs nucleophilic attack.[1] Unlike sterically hindered isocyanates, the methyl group at position 1 does not significantly impede attack at position 4, while the CF3 group increases the reaction rate via electron withdrawal.[1]
Figure 1: Mechanism of nucleophilic addition to CAS 161835-08-9.[1] The electron-deficient isocyanate carbon is the primary target for the amine nucleophile.[1]
Protocol: High-Throughput Parallel Synthesis of Urea Libraries
Objective: To generate a library of analogs for SAR (Structure-Activity Relationship) studies without requiring column chromatography for every entry.[1]
Reagents:
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Substrate: CAS 161835-08-9 (1.0 equiv).[1]
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Nucleophiles: Diverse primary/secondary amines (1.0 equiv).[1]
-
Scavenger: Polymer-supported Trisamine (to remove excess isocyanate) or Isocyanate resin (to remove excess amine).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology:
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Preparation: Charge a 96-well reaction block or individual vials with amine solutions (0.2 M in anhydrous DCM).
-
Addition: Add CAS 161835-08-9 (1.05 equiv) dropwise at 0 °C. The slight excess ensures complete consumption of the amine.
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Incubation: Allow the reaction to warm to room temperature and shake/stir for 2–4 hours.
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Scavenging (The Self-Validating Step):
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Filtration: Filter the reaction mixture through a frit. The filtrate contains the pure urea product.[1]
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Concentration: Evaporate solvent to yield the target compound, typically >95% pure.
Part 4: Synthesis of the Intermediate (Reverse Engineering)
If CAS 161835-08-9 is unavailable commercially, it must be synthesized in situ from the corresponding aniline (4-Amino-2-trifluoromethyltoluene) to avoid storing large quantities of the unstable isocyanate.[1]
Safety Note: Traditional phosgenation uses phosgene gas, which is lethal. The modern, safer standard utilizes Triphosgene (solid phosgene equivalent).[1]
Figure 2: In-situ preparation of CAS 161835-08-9 using Triphosgene. This method avoids handling gaseous phosgene.[2]
Critical Control Point: The addition of triethylamine must be slow and controlled at 0 °C. Rapid addition generates an exotherm that can vaporize the solvent or decompose the triphosgene too quickly.[1]
Part 5: Structural Advantages in Drug Design
Why utilize this specific isocyanate?
-
Metabolic Stability: The trifluoromethyl group (-CF3) blocks metabolic oxidation at the phenyl ring.[1] In the absence of this group, the position would be susceptible to Cytochrome P450 hydroxylation.[1]
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Lipophilicity Modulation: The -CF3 group significantly increases logP, enhancing membrane permeability.[1]
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Conformational Locking: The steric bulk of the ortho-CF3 group forces the urea linkage out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in kinase enzymes (e.g., VEGFR, RAF).[1]
Part 6: Safety & Handling Guidelines
Hazard Classification:
-
Sensitizer: May cause allergy or asthma symptoms (H334).[1][3]
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Lachrymator: Irritating to eyes and respiratory system.[1]
Storage Protocol:
-
Store in a desiccator at 4 °C.
-
Cap bottles under a blanket of Argon .
-
Visual Check: If the liquid is cloudy or has white precipitate, hydrolysis has occurred (formation of the symmetric urea dimer).[1] Filter before use, but re-titrate to determine concentration.
References
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PubChem. (n.d.).[1] 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene (Analogous Structure Data).[1][4] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
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Organic Syntheses. (n.d.). General Procedures for Isocyanate Preparation via Triphosgene.[1] Org.[1][5] Synth. Coll. Vol. 9, p. 400. Retrieved February 6, 2026, from [Link][1]
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National Institutes of Health (NIH). (n.d.).[1] Reactions of 4-methylphenyl isocyanate with amino acids (Reactivity Profile). PubMed.[1] Retrieved February 6, 2026, from [Link][1]
